1-[(Trimethylsilyl)oxy]pentan-3-one
Description
Structure
3D Structure
Properties
CAS No. |
116194-82-2 |
|---|---|
Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
1-trimethylsilyloxypentan-3-one |
InChI |
InChI=1S/C8H18O2Si/c1-5-8(9)6-7-10-11(2,3)4/h5-7H2,1-4H3 |
InChI Key |
YLNIUGWMGKABNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCO[Si](C)(C)C |
Origin of Product |
United States |
General Perspectives on Silyl Enol Ethers As Versatile Synthetic Intermediates
Silyl (B83357) enol ethers are a class of organosilicon compounds that have emerged as exceptionally useful nucleophiles in organic synthesis. ontosight.ai They are essentially the silicon-protected equivalents of enolates, which are key intermediates in many carbon-carbon bond-forming reactions. The introduction of the silyl group, typically a trimethylsilyl (B98337) (TMS) group, confers several advantages over their enolate counterparts.
Firstly, silyl enol ethers are generally stable, isolable compounds, in contrast to the often highly reactive and unstable nature of enolates which are typically generated and used in situ. rsc.org This stability allows for their purification and characterization before use in subsequent reactions. Secondly, their reactivity can be finely tuned. Under neutral conditions, they are relatively unreactive, but their nucleophilicity can be unleashed in the presence of a Lewis acid or a fluoride (B91410) source. rsc.org This controlled reactivity allows for a high degree of selectivity in their reactions.
The synthesis of silyl enol ethers is most commonly achieved by trapping a metal enolate, generated from a ketone, with a trialkylsilyl halide, such as trimethylsilyl chloride. The regioselectivity of this process can often be controlled by the reaction conditions to favor either the kinetic or thermodynamic enol ether. rsc.org
The synthetic utility of silyl enol ethers is vast and includes, but is not limited to:
Mukaiyama Aldol (B89426) Reaction: A Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound to form a β-hydroxy ketone. This reaction is a cornerstone of modern organic synthesis for the construction of polyketide natural products.
Alkylation Reactions: Silyl enol ethers can be alkylated with various electrophiles, such as alkyl halides, providing a route to α-functionalized ketones.
Michael Additions: They can act as soft nucleophiles in conjugate addition reactions to α,β-unsaturated carbonyl compounds.
Oxidation and Halogenation Reactions: Silyl enol ethers can undergo a variety of oxidation and halogenation reactions at the α-carbon of the original ketone.
The Strategic Position of 1 Trimethylsilyl Oxy Pentan 3 One in Complex Molecule Construction
Regio- and Chemoselective Enolization and Silylation Approaches
The formation of silyl enol ethers is typically achieved by reacting an enolizable ketone with a silyl electrophile in the presence of a base. wikipedia.org For an unsymmetrical ketone like 1-hydroxypentan-3-one (the precursor to the target molecule after silylation of the ketone), the choice of reaction conditions is crucial to control the regioselectivity of the resulting double bond.
Traditional methods often rely on the principle of kinetic versus thermodynamic control. wikipedia.org The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) favors the formation of the kinetic silyl enol ether by deprotonating the less sterically hindered α-carbon. wikipedia.orgyoutube.com Conversely, weaker bases such as triethylamine (B128534) (Et₃N) tend to favor the formation of the more stable, substituted thermodynamic silyl enol ether. wikipedia.org The most commonly employed silylating agent is trimethylsilyl chloride (TMSCl), though the more reactive trimethylsilyl triflate can be used to accelerate the reaction. wikipedia.org
More advanced strategies have been developed to achieve higher levels of regio- and stereoselectivity. One such method involves a nickel-catalyzed "chain walking" or remote functionalization strategy. acs.orgnih.gov This approach can generate Z-selective silyl enol ethers from ketones with a distant olefinic group. nih.gov A Ni(II)-H species is proposed to act as the active catalyst, migrating along the carbon chain until it forms a stabilized η³-bound Ni(II) enolate, which is then silylated with high selectivity. nih.gov This method is powerful because the positional selectivity is governed by the catalyst's path rather than the thermodynamic stability of the final product. nih.gov
Another sophisticated approach is the allyl-Brook rearrangement, which can produce fully substituted and stereodefined silyl enol ethers from readily available starting materials. nih.gov This method offers a fast and efficient pathway to complex silyl enol ethers. nih.gov
Table 1: Comparison of Regioselective Silylation Methods
| Method | Base/Catalyst | Silylating Agent | Control | Selectivity Outcome | Reference |
|---|---|---|---|---|---|
| Classical Kinetic Control | Lithium Diisopropylamide (LDA) | Trimethylsilyl Chloride (TMSCl) | Kinetic | Favors the less substituted enol ether. | wikipedia.orgyoutube.com |
| Classical Thermodynamic Control | Triethylamine (Et₃N) | Trimethylsilyl Chloride (TMSCl) | Thermodynamic | Favors the more substituted, stable enol ether. | wikipedia.org |
| Ni-Catalyzed Remote Functionalization | Ni(II)/IPr complex, Mn | Triethylsilyl chloride (Et₃SiCl) | Catalytic Path | High Z-selectivity, independent of thermodynamic preference. | acs.orgnih.gov |
| Allyl-Brook Rearrangement | Not Applicable | Internal Silyl Group | Rearrangement | High regio- and stereoselectivity for fully substituted systems. | nih.gov |
Chemoenzymatic or Biocatalytic Routes to Silyloxy Ketones
Chemoenzymatic synthesis integrates the high selectivity of biological catalysts (enzymes) with the practicality of traditional organic reactions to construct complex molecules. While no direct biocatalytic silylation to produce this compound has been reported, the principles of chemoenzymatic synthesis can be applied to create chiral precursors or to perform key selective transformations.
Enzymes such as lipases are well-known for their ability to catalyze highly enantioselective acylations, hydrolyses, and alcoholyses. A hypothetical chemoenzymatic route to a precursor of this compound could involve the kinetic resolution of a racemic hydroxy ketone intermediate. For example, a lipase (B570770) could selectively acylate one enantiomer of 1-hydroxypentan-3-ol, allowing for the separation of the acylated and unreacted enantiomers. The desired enantiomer could then be oxidized to the ketone and subsequently silylated.
Another relevant class of enzymes is ene-reductases, which catalyze the asymmetric reduction of activated C=C double bonds. researchgate.net A strategy could involve the enzymatic reduction of an α,β-unsaturated ketone precursor to generate a chiral saturated ketone with high enantiomeric excess. This chiral ketone could then be converted to the target silyl enol ether. Furthermore, flavin-dependent enzymes have been identified in biosynthetic pathways that catalyze the formation of unique functionalities like α,β-epoxyketones from β-ketoacid substrates, demonstrating the power of enzymes to create complex reactive groups. nih.gov
Table 2: Hypothetical Chemoenzymatic Pathway to an Enantioenriched Precursor
| Step | Transformation | Catalyst/Reagent | Purpose |
|---|---|---|---|
| 1 | Asymmetric reduction of pent-1-en-3-one | Ene-reductase (e.g., from Bacillus subtilis), NADPH | Creation of (R)- or (S)-pentan-3-one with high enantiomeric excess. |
| 2 | Hydroxymethylation at C1 | Formaldehyde, base | Introduction of the hydroxymethyl group to form chiral 1-hydroxypentan-3-one. |
| 3 | Regioselective Silylation | LDA, TMSCl | Formation of the target kinetic silyl enol ether, this compound. |
Flow Chemistry and Continuous Synthesis Protocols for this compound
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of silyl enol ethers, including enhanced safety, improved heat transfer, and scalability. umontreal.ca The generation of enolates, particularly with strong bases like LDA, can be highly exothermic. Microreactors used in flow chemistry possess a high surface-area-to-volume ratio, enabling rapid and efficient dissipation of heat, which prevents the formation of hot spots and reduces the risk of side reactions or thermal decomposition. umontreal.ca
A continuous flow process for this compound would typically involve pumping streams of the ketone precursor and the base (e.g., LDA) into a T-mixer, where rapid mixing and enolate formation occurs. This stream would then converge with a stream of the silylating agent (TMSCl) in a second reactor coil. The residence time in the reactor coils can be precisely controlled to ensure complete reaction before the product stream is collected. This approach minimizes the accumulation of unstable or highly reactive intermediates, making the process inherently safer than batch synthesis, especially on a larger scale. umontreal.canih.gov The integration of multiple steps into a single, uninterrupted reactor network streamlines the synthesis and can circumvent the need for intermediate isolation and purification. umontreal.ca
Table 3: Conceptual Flow Chemistry Setup for Synthesis of this compound
| Parameter | Description | Advantage |
|---|---|---|
| Reactor Type | Micro- or meso-scale tube reactor (e.g., PFA, stainless steel) | Excellent heat and mass transfer. |
| Mixing | T-Mixers or static mixers | Rapid and efficient mixing of reagents. |
| Reagent Streams | 1. 1-Hydroxypentan-3-one in THF 2. LDA in THF 3. TMSCl in THF | Precise stoichiometric control. | | Reaction Temperature | Cooled reactor coils (e.g., -78°C for enolization) | Precise temperature control prevents side reactions. | | Residence Time | Controlled by flow rate and reactor volume (seconds to minutes) | Optimization of reaction conversion and prevention of degradation. | | Quenching | In-line quenching with a suitable reagent stream | Immediate termination of the reaction before workup. |
Reactivity and Transformations of 1 Trimethylsilyl Oxy Pentan 3 One in Organic Synthesis
Electrophilic Functionalization of the Silyl (B83357) Enol Ether Moiety
Silyl enol ethers are well-established as versatile enolate equivalents that react with a wide array of electrophiles. researchgate.net The double bond of the silyl enol ether in 1-[(Trimethylsilyl)oxy]pentan-3-one is electron-rich, making the α-carbon (C-2) nucleophilic and prone to attack by electrophilic species.
A cornerstone of silyl enol ether chemistry is the Lewis acid-mediated reaction with carbon electrophiles, most notably in the context of the Mukaiyama aldol (B89426) addition. In this process, a Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂), activates an aldehyde or ketone electrophile, facilitating the nucleophilic attack from the silyl enol ether. For this compound, this reaction would form a new carbon-carbon bond at the C-2 position, yielding a β-hydroxy ketone derivative after workup.
The general transformation can be represented as follows:
Reactants : this compound and an aldehyde (R-CHO).
Conditions : A Lewis acid catalyst in an aprotic solvent.
Product : A 1-hydroxy-2-(2-oxo-butyl) derivative.
These reactions can provide high levels of diastereoselection when appropriate stereocontrol elements are employed. broadinstitute.org
Table 1: Representative Lewis Acid-Catalyzed C-C Bond Formations
| Electrophile | Lewis Acid Catalyst | Product Structure (after hydrolysis) |
| Benzaldehyde | TiCl₄ | 5-hydroxy-4-methyl-5-phenylpentan-3-one |
| Acetone | BF₃·OEt₂ | 5-hydroxy-4,5-dimethylhexan-3-one |
| Alkyl Halide (e.g., Benzyl Bromide) | ZnCl₂ | 4-benzylpentan-3-one (alkylation) |
The silyl enol ether functional group is susceptible to various oxidative transformations. One significant reaction is the Saegusa–Ito oxidation, which uses palladium(II) acetate (B1210297) to convert silyl enol ethers into α,β-unsaturated ketones. wikipedia.org Applying this to this compound would yield pent-1-en-3-one.
Another important oxidative process is the α-hydroxylation. Treatment with an electrophilic oxygen source, such as an oxaziridine or m-CPBA, introduces a hydroxyl group at the α-carbon, forming an α-hydroxy ketone after desilylation. wikipedia.orgorganicreactions.org Furthermore, oxidative coupling reactions, which can be promoted electrochemically or photochemically, can dimerize ketones via their silyl bis-enol ether intermediates to form 1,4-dicarbonyl compounds. nih.gov
Table 2: Oxidative Transformations of the Silyl Enol Ether Moiety
| Reagent(s) | Reaction Type | Product |
| Palladium(II) acetate (Pd(OAc)₂) | Saegusa–Ito Oxidation | Pent-1-en-3-one |
| m-CPBA, then aqueous workup | α-Hydroxylation | 2-hydroxy-1-[(trimethylsilyl)oxy]pentan-3-one |
| Oxoammonium salts | Oxidation | Pent-1-en-3-one nih.gov |
The reaction of silyl enol ethers with halogens provides a direct route to α-haloketones. wikipedia.org When this compound is treated with bromine (Br₂) or chlorine (Cl₂), electrophilic addition occurs at the C-2 position, followed by the elimination of the trimethylsilyl (B98337) group as a trimethylsilyl halide. This yields the corresponding 2-halo-pentan-3-one. This method is often preferred over the direct halogenation of ketones under acidic or basic conditions due to its high regioselectivity and milder reaction conditions.
Nucleophilic Reactivity and Derivatizations of the Ketone Carbonyl
Independent of the silyl enol ether's reactivity, the ketone carbonyl at C-3 remains an electrophilic site available for nucleophilic attack. This allows for a separate suite of chemical modifications. Standard organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) can add to the carbonyl to form tertiary alcohols after an aqueous workup.
Similarly, reduction of the ketone can be achieved using hydride reagents. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol. The resulting product would be 1-[(trimethylsilyl)oxy]pentan-3-ol. The presence of the silyl ether group generally does not interfere with these transformations, although chemoselectivity can be a consideration if the chosen nucleophile or reaction conditions can also react with the silyl enol ether. For instance, some "hard" nucleophiles are known to favor 1,2-addition at the carbonyl carbon, while "soft" nucleophiles might engage in 1,4-addition if the system were conjugated. youtube.com
Stereo- and Regiochemical Control in Reactions Involving this compound
Control over stereochemistry and regiochemistry is paramount in modern organic synthesis. The structure of this compound itself implies regiochemical control during its formation, as it is one of the two possible silyl enol ethers derived from 3-pentanone.
Regioselectivity : Reactions at the silyl enol ether are inherently regioselective, directing electrophiles to the C-2 position. This is a distinct advantage over direct enolate alkylation, which can sometimes lead to mixtures of C- and O-alkylation or dialkylation. Cycloaddition reactions involving silyl enol ethers also exhibit predictable regioselectivity based on the electronic nature of the reactants. mdpi.com
Stereoselectivity : When the silyl enol ether reacts with an electrophile like an aldehyde, a new stereocenter is created at C-2 (and at the aldehyde carbon), leading to the possibility of diastereomers. The stereochemical outcome of such reactions, like the Mukaiyama aldol addition, can often be controlled by the choice of Lewis acid, solvent, and temperature. Furthermore, intramolecular reactions, such as the Intramolecular Silyl Nitronate Cycloaddition (ISNC), have demonstrated high levels of diastereospecificity, where the stereochemistry of the starting material dictates the stereochemistry of the cyclic product. mdpi.com This highlights the potential for achieving high stereocontrol in complex syntheses starting from chiral derivatives of this compound.
Mechanistic Elucidation of Reactions Involving 1 Trimethylsilyl Oxy Pentan 3 One
Kinetic and Spectroscopic Investigations of Reaction Pathways
Kinetic and spectroscopic studies are foundational experimental techniques for probing reaction mechanisms. They provide real-time information on the concentrations of reactants, intermediates, and products, allowing for the determination of rate laws and the structural characterization of transient species.
Kinetic Analysis
Kinetic studies measure how the rate of a reaction changes in response to variations in reactant concentrations, temperature, or catalyst loading. For a typical reaction of 1-[(Trimethylsilyl)oxy]pentan-3-one, such as a Lewis acid-catalyzed Mukaiyama aldol (B89426) addition to an aldehyde, the reaction rate is often monitored by techniques like gas chromatography (GC) or ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. By systematically varying the concentrations of the silyl (B83357) enol ether, the aldehyde, and the catalyst, a rate law can be established.
For instance, a reaction might be found to be first-order in the silyl enol ether and the catalyst, but zero-order in the aldehyde. Such a finding would suggest that the rate-determining step involves the formation of a reactive intermediate from the silyl enol ether and the catalyst, which then rapidly consumes the aldehyde. The rate of silyl enol ether formation itself is also subject to kinetic versus thermodynamic control; using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the kinetic enolate, whereas weaker bases and higher temperatures allow equilibration to the more stable thermodynamic enolate. core.ac.ukwikipedia.org
Spectroscopic Investigations
Spectroscopic methods are invaluable for identifying and characterizing intermediates that may be too short-lived to isolate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for monitoring the progress of a reaction. scripps.edunih.gov For this compound, the disappearance of its characteristic vinyl proton signal (in the 4.5-5.0 ppm range) and the trimethylsilyl (B98337) group signal (around 0.2 ppm) can be tracked, alongside the emergence of new signals corresponding to the aldol product. In-situ or "real-time" NMR monitoring, where spectra are acquired directly from the reacting mixture, can provide a detailed kinetic profile of all species simultaneously. core.ac.uk
Infrared (IR) Spectroscopy: In-situ IR techniques (e.g., ReactIR) can monitor changes in key functional groups. In a reaction with an aldehyde, the consumption of the aldehyde's carbonyl (C=O) stretch (typically ~1720-1740 cm⁻¹) and the formation of the product's carbonyl and hydroxyl (O-H) groups can be observed in real-time.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect charged intermediates, such as complexes formed between the Lewis acid catalyst and the carbonyl substrate. This technique is particularly useful for identifying the active catalytic species in a reaction mixture.
The following table summarizes the application of these techniques in studying reactions of silyl enol ethers.
Table 1: Spectroscopic Techniques for Mechanistic Investigation| Technique | Information Gained | Example Application for this compound Reaction |
|---|---|---|
| ¹H NMR | Real-time concentration of reactants, intermediates, and products. | Monitoring the disappearance of vinyl proton signals and the appearance of methine proton signals of the aldol product to determine reaction kinetics. |
| In-situ IR | Changes in functional groups over time. | Tracking the decrease in the aldehyde C=O stretching frequency upon coordination to a Lewis acid catalyst. |
| ESI-MS | Detection of ionic intermediates and catalyst resting states. | Identifying the cationic hypervalent silicon species formed by the interaction of a Lewis acid (e.g., SiCl₄) and a Lewis base catalyst. unimi.it |
Computational Chemistry and Density Functional Theory (DFT) Studies on Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. DFT calculations can model the electronic structure and geometry of molecules, providing insights into reactivity that are often inaccessible through experimentation alone. unimi.itdiva-portal.org
For reactions involving this compound, DFT studies typically begin by optimizing the geometries of the reactants, including the silyl enol ether, the electrophile (e.g., an aldehyde), and the catalyst. From these optimized structures, key electronic properties can be calculated.
Frontier Molecular Orbital (FMO) Analysis: The reactivity can be rationalized by examining the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the silyl enol ether) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. A smaller energy gap between the HOMO and LUMO indicates a more favorable interaction and a faster reaction. In catalyzed reactions, the Lewis acid coordinates to the aldehyde, lowering its LUMO energy and making it more susceptible to nucleophilic attack.
Charge Distribution Analysis: Calculating the partial atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) can reveal the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the reactants. For this compound, the α-carbon of the enol ether double bond is expected to carry a significant negative partial charge, confirming its role as the primary nucleophilic center.
DFT is also instrumental in studying the formation and stability of pre-reaction complexes and intermediates. For example, in a Lewis acid-catalyzed reaction, DFT can model the structure of the complex formed between the Lewis acid and the aldehyde, revealing how coordination activates the electrophile. unimi.it
Table 2: Illustrative DFT-Calculated Properties for a Mukaiyama Aldol Reaction
| Species | Property | Calculated Value (Arbitrary Units) | Implication for Reactivity |
|---|---|---|---|
| This compound | HOMO Energy | -6.5 eV | High energy indicates good nucleophilicity. |
| Benzaldehyde | LUMO Energy | -1.2 eV | Energy gap (5.3 eV) suggests a moderate uncatalyzed reaction rate. |
| Benzaldehyde-TiCl₄ Complex | LUMO Energy | -3.5 eV | Lowered LUMO energy significantly increases electrophilicity. |
| This compound | Partial Charge on α-Carbon | -0.45 e | Confirms the carbon as the primary nucleophilic site. |
Transition State Analysis and Energy Profile Mapping for Catalyzed Transformations
The ultimate goal of a mechanistic study is to map the entire energy landscape of a reaction, from reactants to products. This involves identifying all intermediates and, crucially, the transition states that connect them. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, therefore, its rate.
Transition State Location and Analysis
Using computational methods like DFT, transition state structures can be located on the potential energy surface. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the formation of the new carbon-carbon bond).
For catalyzed reactions of this compound, multiple reaction pathways are often possible, especially concerning stereochemistry (e.g., syn vs. anti diastereoselectivity). DFT calculations can locate the transition states for each competing pathway. The calculated activation energy (ΔG‡), which is the difference in Gibbs free energy between the transition state and the pre-reaction complex, allows for a quantitative prediction of the major product. The pathway with the lower activation energy will be kinetically favored. unimi.it Analysis of the transition state geometry can reveal the origins of selectivity, such as steric hindrance or favorable electronic interactions that stabilize one transition state over another. unimi.it
Energy Profile Mapping
Table 3: Example Relative Energies for Competing Transition States in a Catalyzed Aldol Reaction
| Transition State (TS) | Stereochemical Outcome | Relative Gibbs Free Energy (ΔΔG‡) | Predicted Product Ratio (at 298 K) |
|---|---|---|---|
| TS-A | anti | 0.0 kcal/mol (Reference) | >95% |
| TS-B | syn | +2.5 kcal/mol | <5% |
This analysis, based on principles applied to similar silyl enol ethers, demonstrates that the anti diastereomer would be the major product due to a significantly more stable transition state. unimi.it
Strategic Applications of 1 Trimethylsilyl Oxy Pentan 3 One in Total Synthesis and Complex Molecule Assembly
Utility as a Key Building Block in Natural Product Synthesis
The structural motif embodied by 1-[(Trimethylsilyl)oxy]pentan-3-one is a recurring feature in a multitude of natural products, particularly those derived from polyketide biosynthetic pathways. Its application as a five-carbon building block provides a direct and efficient route to introduce specific stereocenters and functional groups that are integral to the biological activity of these target molecules.
While direct literature examples showcasing the use of this compound in total synthesis are not extensively documented, the closely related silyl (B83357) enol ether, (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene, has been successfully employed in the synthesis of several complex natural products. orgsyn.org This analogous diene has proven instrumental in the construction of key fragments of molecules like the antibiotic Rifamycin and the ionophore Zincophorin. orgsyn.org The reactions of this diene, particularly in Diels-Alder and hetero-Diels-Alder cycloadditions, highlight the potential of related pentanone-derived silyl enol ethers to serve as robust synthons for the introduction of intricate stereochemical arrays.
The value of such building blocks is further underscored by their application in the synthesis of chiral molecules. For instance, the asymmetric synthesis of (2S,3S)-2-methyl-3-((triethylsilyl)oxy)pentanal, a key intermediate for the synthesis of the macrolide natural product Actinoallolide A, relies on stereoselective aldol (B89426) reactions of related chiral building blocks. researchgate.net This demonstrates the principle of using functionalized pentane (B18724) derivatives to construct stereochemically rich fragments of larger, biologically active compounds. The strategic incorporation of this compound in similar synthetic endeavors can be envisioned to provide a streamlined approach to complex target molecules.
A key advantage of employing building blocks like this compound lies in their ability to participate in highly stereoselective transformations. For example, the prototype member of a series of α-trimethylsiloxy ketones, 2-methyl-2-(trimethylsiloxy)pentan-3-one, is a well-established reagent for stereoselective aldol additions, leading to the formation of β-hydroxy ketones with excellent control over the relative stereochemistry. orgsyn.org These products can then be further elaborated into a variety of other functional groups, including β-hydroxy acids and aldehydes. orgsyn.org This highlights the versatility of the silyl enol ether functionality in setting stereocenters that are crucial for the biological function of the target natural product.
| Natural Product Class | Relevant Building Block Analogue | Key Transformation | Reference |
| Macrolide Antibiotics | (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene | Diels-Alder Cycloaddition | orgsyn.org |
| Ionophores | (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene | Hetero-Diels-Alder Cycloaddition | orgsyn.org |
| Macrolides | (2S,3S)-2-methyl-3-((triethylsilyl)oxy)pentanal | Asymmetric Aldol Reaction | researchgate.net |
| Polyketides | 2-Methyl-2-(trimethylsiloxy)pentan-3-one | Stereoselective Aldol Addition | orgsyn.org |
Role in Convergent and Divergent Synthetic Pathways for Polyketide-like Structures
Polyketides represent a vast and structurally diverse class of natural products characterized by repeating acetate (B1210297) or propionate (B1217596) units. nih.gov The synthesis of these molecules often relies on iterative or convergent strategies that allow for the controlled assembly of the polyketide backbone. This compound is an ideal candidate for such approaches, serving as a versatile five-carbon unit that can be strategically incorporated into both convergent and divergent synthetic plans.
Conversely, in a divergent synthesis , a common intermediate is elaborated into a variety of different target molecules. The application of this compound in a divergent strategy would involve its reaction to form a core structure that can then be subjected to a series of different transformations to generate a library of polyketide-like molecules. This approach is particularly valuable for the exploration of structure-activity relationships and the discovery of new bioactive compounds. The synthesis of diverse molecular scaffolds from a common set of building blocks is a powerful strategy in modern drug discovery. nih.gov
The bioinspired iterative synthesis of polyketides often mimics the modular nature of polyketide synthases (PKSs), the enzymes responsible for their biosynthesis. nih.gov These synthetic strategies involve the sequential addition of two- or three-carbon units to a growing chain. While not a direct two- or three-carbon extender, this compound can be envisioned as a precursor to such units or as a "starter" unit from which the iterative synthesis can commence. The ability to generate complex polyol units, which are common in polyketides, through iterative methods highlights the importance of well-defined building blocks. nih.gov
| Synthetic Strategy | Role of this compound | Key Advantage |
| Convergent Synthesis | Precursor to a key molecular fragment | Increased efficiency and late-stage diversification |
| Divergent Synthesis | Forms a common core structure for further elaboration | Generation of a library of diverse analogues |
| Iterative Synthesis | Potential starter unit or precursor to extender units | Mimics natural biosynthetic pathways for controlled chain growth |
Development of Synthetic Cascades and Domino Reactions Utilizing this compound
The pursuit of synthetic efficiency has led to the development of cascade or domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. beilstein-journals.org These processes are highly atom- and step-economical, aligning with the principles of green chemistry. The reactivity profile of this compound makes it an excellent candidate for incorporation into such elegant synthetic sequences.
The silyl enol ether moiety can act as a nucleophile, initiating a cascade by reacting with an electrophilic partner. The resulting intermediate can then undergo subsequent intramolecular reactions, leading to the rapid construction of complex cyclic or polycyclic systems. For example, a Michael addition of the silyl enol ether to an α,β-unsaturated carbonyl compound could be followed by an intramolecular aldol reaction, forming two new carbon-carbon bonds and a ring in a single operation.
While specific domino reactions involving this compound are not prevalent in the literature, the general principle is well-established for other silyl enol ethers. Catalytic multi-step domino and one-pot reactions represent a powerful toolbox in organic synthesis to build molecular complexity from simple starting materials. beilstein-journals.org The development of new cascade reactions is an active area of research, and the unique structure of this compound offers intriguing possibilities for the design of novel synthetic transformations.
The potential for this compound to participate in these reactions is exemplified by the use of other functionalized building blocks in catalytic processes. For instance, the enantioselective palladium-catalyzed three-component reaction of glyoxylic acid, sulfonamides, and aryltrifluoroborates demonstrates the power of one-pot processes to generate synthetically valuable α-arylglycine compounds. beilstein-journals.org Similarly, tandem reactions involving the conjugate addition of dialkylzinc reagents to unsaturated acylimidazoles, followed by trapping of the intermediate zinc enolate, showcase the elegance of sequential reactions in a single flask. beilstein-journals.org
| Reaction Type | Potential Role of this compound | Outcome |
| Michael-Aldol Cascade | Nucleophilic initiator | Rapid formation of cyclic systems |
| Tandem Conjugate Addition-Trapping | Enolate precursor | Construction of functionalized acyclic chains |
| Multi-component Reaction | Reactive component | One-pot synthesis of complex molecules |
Emerging Research Directions and Methodological Advancements Pertaining to 1 Trimethylsilyl Oxy Pentan 3 One
Development of Novel Catalytic Systems for Stereoselective Transformations
The stereocontrolled functionalization of carbonyl compounds is a central theme in modern organic synthesis. For precursors like 1-[(trimethylsilyl)oxy]pentan-3-one, the development of catalytic systems that can precisely control the formation of new stereocenters is of paramount importance.
Recent breakthroughs have centered on both metal-based and organocatalytic approaches to achieve high levels of enantioselectivity and diastereoselectivity in reactions involving silyl (B83357) enol ethers.
Metal-Based Catalysis : Chiral Lewis acids and transition metal complexes are instrumental in activating silyl enol ethers toward electrophilic attack. For instance, iridium-catalyzed asymmetric allylation of silyl enol ethers derived from α-ketoesters has been reported to proceed with excellent enantioselectivities. acs.org Similarly, rhodium(III)-catalyzed C–H functionalization enables the direct α-arylation of silyl enol ethers, expanding the toolkit for creating complex ketone architectures. nsf.gov Cobalt(II) complexes paired with bis-phosphine ligands have also been successfully employed for the highly enantioselective synthesis of chiral silyl enol ethers from siloxy-1,3-dienes and ethylene, achieving enantiomeric excesses (ee) of 92-98%. nih.govnih.govresearchgate.net
Organocatalysis : The use of small organic molecules as catalysts has emerged as a powerful, metal-free alternative. Chiral imidazolidinones, for example, have been shown to catalyze the enantioselective Mukaiyama-Michael addition of silyl enol ethers to α,β-unsaturated aldehydes, yielding δ-keto aldehydes in high yields and enantioselectivities. nih.gov Furthermore, highly confined imidodiphosphorimidate (IDPi) catalysts have demonstrated enzyme-like efficiency and substrate selectivity in Mukaiyama aldol (B89426) reactions with acetaldehyde silyl enol ethers. nih.govresearchgate.net These organocatalytic systems offer advantages in terms of reduced toxicity, stability, and operational simplicity.
The table below summarizes selected catalytic systems and their performance in stereoselective transformations of silyl enol ethers.
| Catalytic System | Transformation | Substrate Scope | Enantioselectivity (ee) | Diastereoselectivity (dr) |
| Iridium/(P,olefin)-ligand | Asymmetric Allylation | α-Ketoester & α-Diketone derived silyl enol ethers | Up to >99% | Not specified |
| Rhodium(III)/Cp* | C-H α-Arylation | Ketone-derived silyl enol ethers | Not applicable | Not specified |
| Cobalt(II)/bis-phosphine | Asymmetric Hydrovinylation | Siloxy-1,3-dienes | 92-98% | Not specified |
| Chiral Imidazolidinone | Mukaiyama-Michael Addition | Silyl enol ethers & α,β-Unsaturated aldehydes | High | Not specified |
| Imidodiphosphorimidate (IDPi) | Mukaiyama Aldol Reaction | Acetaldehyde silyl enol ethers | High | Not specified |
Integration into High-Throughput Experimentation and Automated Synthesis Platforms
The demand for rapid discovery and optimization of new chemical entities has driven the integration of versatile building blocks like this compound into high-throughput experimentation (HTE) and automated synthesis platforms. The stability and defined reactivity of silyl enol ethers make them well-suited for such applications.
Automated platforms can perform numerous reactions in parallel, allowing for the rapid screening of catalysts, reaction conditions, and substrates. The liquid nature and solubility of this compound are advantageous for automated liquid handling systems. These platforms can accelerate the discovery of optimal conditions for known transformations and facilitate the exploration of new reaction pathways.
In the context of HTE, a typical workflow involving a silyl enol ether might include:
Dispensing of the silyl enol ether, electrophile, and a library of catalysts into a multi-well plate.
Parallel execution of the reactions under varying conditions (e.g., temperature, solvent, concentration).
Rapid analysis of the reaction outcomes using techniques like LC-MS or GC-MS.
This approach allows for the efficient mapping of reaction landscapes and the identification of lead candidates for further development. The data generated can be used to build predictive models for reaction outcomes, further accelerating the research and development process.
Sustainability and Green Chemistry Innovations in its Reactivity Profile
The principles of green chemistry are increasingly influencing the design of synthetic routes. For a versatile reagent like this compound, research is being directed towards making its synthesis and subsequent reactions more environmentally benign.
Key areas of innovation include:
Catalytic Synthesis : The development of catalytic methods for the synthesis of silyl enol ethers, such as the ruthenium-hydride catalyzed coupling of ketones with vinylsilanes, offers an alternative to traditional stoichiometric methods that often generate significant waste. acs.org
Atom Economy : Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. Catalytic additions, cycloadditions, and C-H functionalization reactions involving silyl enol ethers are inherently more atom-economical than protection-deprotection sequences or the use of stoichiometric organometallic reagents.
Solvent Selection : Efforts are underway to replace hazardous organic solvents with more sustainable alternatives such as water, ionic liquids, or bio-based solvents. While challenging due to the water-sensitivity of silyl enol ethers, the development of catalytic systems that can operate in greener media is an active area of research.
Biocatalysis : The use of enzymes as catalysts offers the potential for high selectivity under mild reaction conditions in aqueous media. While the application of biocatalysis to the reactions of silyl enol ethers is still an emerging field, it holds promise for future sustainable synthetic methods.
Future Perspectives on the Exploration of Undiscovered Reactivity Modes
While the classical reactivity of this compound as a nucleophile in aldol, Michael, and Mannich reactions is well-established, researchers are actively exploring novel and unconventional reaction pathways.
Future research is likely to focus on several key areas:
Radical Chemistry : The generation of radical intermediates from silyl enol ethers opens up new avenues for C-C bond formation. One-electron oxidation can lead to the formation of electrophilic α-carbonyl radicals, enabling reactions that are complementary to traditional two-electron pathways. researchgate.net
Photoredox Catalysis : The use of light to drive chemical reactions has gained significant traction. Photoredox catalysis could enable novel transformations of silyl enol ethers, such as radical additions and cycloadditions, under mild conditions.
C-H Functionalization : Direct functionalization of C-H bonds is a highly desirable strategy for streamlining synthesis. While α-arylation has been demonstrated, the development of catalytic systems for other types of C-H functionalization at various positions of the silyl enol ether backbone remains a significant goal. nsf.govresearchgate.net
[3+2] Cycloadditions : The participation of silyl enol ethers in cycloaddition reactions, such as the silyl nitronate [3+2] cycloaddition, provides a powerful method for the construction of heterocyclic rings like isoxazolines and isoxazolidines, which are valuable scaffolds in medicinal chemistry. mdpi.com
The continued exploration of these and other novel reactivity modes will undoubtedly expand the synthetic utility of this compound and related silyl enol ethers, enabling the construction of increasingly complex and valuable molecules.
Q & A
Q. What are the recommended synthetic routes for 1-[(trimethylsilyl)oxy]pentan-3-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via reductive cross-coupling or TiCl₃-mediated condensation. For example, analogs like 4-(2-nitrophenyl)-1-((triisopropylsilyl)oxy)pentan-3-one were prepared using TiCl₃ with substrates such as 1-(2-nitrophenyl)-4-((triisopropylsilyl)oxy)butan-2-one, achieving 83% yield after flash chromatography (PE/EtOAc, 97:3) . Catalytic asymmetric methods using chiral ligands (e.g., (R,R)-L1) can achieve stereoselectivity up to 91%, though yields may vary with precursor purity and catalyst loading (e.g., 33 mol% catalyst for 56% yield in a related ketone synthesis) . Optimize solvent systems (e.g., toluene-nonane mixtures) and reaction times to minimize side products.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Use a combination of ¹H/¹³C NMR to verify trimethylsilyl (TMS) group integration (e.g., δ ~0.1 ppm for Si-CH₃) and ketone carbonyl signals (δ ~210 ppm). FTIR confirms C=O stretching (~1700 cm⁻¹) and Si-O-C bonds (~1100 cm⁻¹). For enantiomeric purity, chiral supercritical fluid chromatography (SFC) is recommended, as demonstrated in analogous compounds achieving >86% enantiomeric excess (e.e.) . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for higher stereochemical control?
Methodological Answer: Modify chiral ligand systems (e.g., (R,R)-L1) and adjust catalyst loading (e.g., 33–50 mol%) to enhance stereoselectivity . Screen solvents (e.g., THF vs. DCM) to influence transition-state stabilization. Kinetic resolution studies (e.g., variable-temperature NMR) can identify competing pathways. For example, asymmetric reductive acyl cross-coupling of similar ketones achieved 91% e.e. by fine-tuning ligand steric bulk and reaction temperature .
Q. What analytical strategies resolve contradictions in reported reaction yields for silyl-protected ketones?
Methodological Answer: Systematically evaluate variables such as:
- Catalyst purity : Trace metal impurities (e.g., Fe³⁺) can deactivate TiCl₃ .
- Moisture sensitivity : Use rigorously dried solvents and Schlenk-line techniques to prevent hydrolysis of TMS groups.
- Chromatography conditions : Optimize mobile phases (e.g., PE/EtOAc ratios) to prevent co-elution of byproducts . Document all parameters (e.g., column dimensions, flow rates) for reproducibility.
Q. How can the stability of this compound under varying storage conditions be systematically assessed?
Methodological Answer: Conduct accelerated stability studies:
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures.
- Light sensitivity : Expose samples to UV/visible light and monitor degradation via HPLC.
- Humidity tests : Store aliquots at controlled humidity (e.g., 40–80% RH) and track TMS group hydrolysis by ²⁹Si NMR. Reference safety guidelines for silyl ethers, which recommend inert-atmosphere storage at –20°C .
Q. What advanced purification techniques are effective for isolating this compound from complex matrices?
Methodological Answer:
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients to separate polar byproducts.
- Centrifugal partition chromatography (CPC) : Ideal for non-crystalline compounds like oily residues, as demonstrated in isolating similar silylated ketones .
- Distillation : Short-path distillation under reduced pressure (<0.1 mmHg) minimizes thermal degradation.
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer: Employ density functional theory (DFT) to:
- Map potential energy surfaces for key intermediates (e.g., silyl enolates).
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Simulate steric effects of TMS groups on transition states. Validate models against experimental kinetic data (e.g., rate constants for aldol additions) .
Data-Driven Research Questions
Q. What thermodynamic data (e.g., ΔfH°, vapor pressure) are critical for scaling up reactions involving this compound?
Methodological Answer: Refer to NIST Chemistry WebBook for analogous compounds:
Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate mechanistic pathways in silyl-protected ketone reactions?
Methodological Answer:
- Synthesize ¹³C-labeled analogs (e.g., ¹³C at the ketone carbonyl) to track bond cleavage/formation via NMR isotope shifts .
- Use deuterated solvents (e.g., D₂O) in kinetic isotope effect (KIE) studies to identify rate-determining proton transfers.
- Cross-reference with GC-MS data from isotopic standards (e.g., ¹³C-labeled biphenyls) .
Contradiction and Validation Questions
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for silylated ketones across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
